molecular formula C28H25ClN4O4S B2661370 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 892384-07-5

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2661370
CAS No.: 892384-07-5
M. Wt: 549.04
InChI Key: HLSPTQHJIXEKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a potent and selective small molecule inhibitor recognized for its activity against Bruton's Tyrosine Kinase (BTK) Source . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. As such, this compound holds significant research value in the field of hematology and oncology, particularly for investigating the mechanisms of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) Source . Its mechanism of action involves the covalent binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its enzymatic activity and subsequent suppression of downstream survival and proliferation signals Source . Researchers utilize this inhibitor to dissect BTK-dependent signaling networks, to study autoimmune and inflammatory diseases where B-cells are implicated, and to explore potential therapeutic strategies and resistance mechanisms in preclinical models. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O4S/c1-3-36-21-10-8-20(9-11-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-4-6-19(29)7-5-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSPTQHJIXEKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for a wide range of applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The most closely related analogue is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS 867040-59-3). Differences include:

  • Substituent on the phenyl ring : 4-Chlorophenyl (target compound) vs. 4-methoxyphenyl (analogue).
  • Acetamide group : N-(4-ethoxyphenyl) (target) vs. N-(2-methylphenyl) (analogue).

Physicochemical and Functional Implications

Property Target Compound Analogue (CAS 867040-59-3)
Molecular Weight ~610 g/mol (estimated) ~596 g/mol (reported)
Polarity Higher (Cl, ethoxy groups) Moderate (methoxy, methyl groups)
Lipophilicity (LogP) Increased (Cl substituent) Lower (methoxy substituent)
Bioavailability Potentially reduced due to Cl Enhanced solubility (methoxy)
  • 4-Chlorophenyl vs. Methoxy groups, being electron-donating, may favor solubility but reduce target affinity .
  • N-(4-Ethoxyphenyl) vs. N-(2-Methylphenyl) : The ethoxy group’s larger size and oxygen atom could influence metabolic stability and hydrogen-bonding interactions compared to the sterically hindered 2-methylphenyl group .

Biological Activity

The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C26H20ClN4O3S
Molecular Weight 523.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
CAS Number 892384-04-2

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activity against various viruses. For instance, a series of substituted phenylacetamides have shown efficacy against human adenovirus (HAdV) infections in both immunocompromised patients and healthy individuals . While specific data on the compound is limited, its structural similarities suggest potential antiviral mechanisms.

The biological activity of this compound may involve interactions with viral enzymes or receptors due to its diverse functional groups. The presence of the triazatricyclo structure allows for potential binding to biological targets that could modulate their activity. This mechanism is crucial for developing therapeutic agents against viral infections.

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A study explored various phenylacetamide derivatives for their antiviral properties and found that certain compounds exhibited sub-micromolar potency against HAdV . Although the specific compound was not tested directly, the findings support the hypothesis that similar structures could possess comparable activities.
  • Pharmacological Investigations : Research has demonstrated that compounds with hydroxymethyl and chlorophenyl groups can enhance bioactivity through improved solubility and bioavailability in biological systems. The unique combination of these groups in the target compound may lead to enhanced therapeutic effects.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step pathways, often starting with functionalized aromatic precursors (e.g., 4-chlorophenyl derivatives) and heterocyclic frameworks. Key steps include:

  • Thioether linkage formation : Reacting a sulfhydryl-containing intermediate with chloroacetamide derivatives under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Use of column chromatography (silica gel) or recrystallization with solvents like ethanol/dichloromethane mixtures .
  • Characterization : Confirmation of intermediates via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HPLC (purity >95%) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:
Quantum mechanical calculations (e.g., density functional theory) predict transition states and energy barriers for key reactions like cyclization or sulfanyl group incorporation.

  • ICReDD’s approach : Combines reaction path searches with experimental feedback to refine parameters (temperature, solvent polarity) .
  • AI-driven optimization : Machine learning models trained on reaction yield data can propose optimal molar ratios or catalyst loadings .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

  • NMR : Aromatic protons (δ 6.8–8.1 ppm), hydroxymethyl (–CH2OH) at δ 4.2–4.5 ppm, and ethoxyphenyl (–OCH2CH3) at δ 1.3–1.4 ppm .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfanyl S–H (~2550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₉H₂₈ClN₅O₃S₂) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 24–72 hr exposure, triplicate measurements) .
  • Target specificity profiling : Use kinase inhibition panels or SPR (surface plasmon resonance) to confirm binding affinities and rule off-target effects .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to address variability in IC₅₀ values .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC determination) .
  • Anticancer : Cell viability assays (e.g., MCF-7 breast cancer cells) with IC₅₀ calculation via nonlinear regression .
  • Anti-inflammatory : ELISA-based quantification of TNF-α/IL-6 in LPS-induced macrophages .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of analogs?

Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) .
  • QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronic properties (Hammett σ) with bioactivity .
  • Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., with cytochrome P450 isoforms) to map binding interactions .

Basic: What safety protocols apply when handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF, chloroform) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to maintain purity >98% .
  • Solvent optimization : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • HPLC stability-indicating assays : Track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .

Advanced: How can AI integrate with experimental workflows for high-throughput screening?

Answer:

  • Autonomous labs : Robotic platforms execute parallel syntheses and screen bioactivity using feedback from prior batches .
  • Deep learning : Train neural networks on PubChem/CAS datasets to predict novel derivatives with enhanced solubility or logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.